

Application Notes and Protocols for Field Efficacy Trials of *Frateuria aurantia*

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Compound of Interest

Compound Name: *Aurantia*

Cat. No.: B1595364

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive framework for conducting field trials to evaluate the efficacy of *Frateuria aurantia* as a potassium-solubilizing biofertilizer. These protocols cover experimental design, inoculum preparation, application methods, and data collection and analysis, ensuring robust and reproducible results.

Introduction to *Frateuria aurantia*

Frateuria aurantia is a gram-negative, aerobic bacterium known for its significant role in potassium (K) mobilization in soil.[1] Potassium is a vital macronutrient for plant growth, involved in enzyme activation, photosynthesis, and stress resistance.[2][3] However, a large portion of soil potassium (90-98%) is present in insoluble mineral forms, unavailable for plant uptake.[4] *F. aurantia* produces organic acids that dissolve potassium-bearing minerals like micas and feldspars, converting insoluble K into a plant-available form.[5] This biological process offers a sustainable approach to improve soil fertility, enhance crop yields, and reduce dependence on chemical potassium fertilizers.[2][6]

Field Trial Experimental Design

A well-structured experimental design is critical for obtaining statistically valid results. The Randomized Complete Block Design (RCBD) is highly recommended to minimize the effects of field variability.[7]

Table 1: Experimental Design and Setup

| Parameter | Recommendation | Details |
|-----------------------|---|---|
| Experimental Design | Randomized Complete Block Design (RCBD) | Minimizes spatial variability in the field. Each block contains a full set of treatments. [7] |
| Plot Size | Minimum 5m x 4.5m | Allows for adequate plant population and minimizes edge effects. [8] |
| Alleys/Buffer Zones | 1m between plots, 2m between blocks | Prevents cross-contamination of treatments (e.g., fertilizer or inoculum runoff). [8] |
| Replications | Minimum of 4 | Increases the statistical power and reliability of the results. [3] |
| Crop Selection | As per research objective | Protocols are adaptable for cereals, vegetables, and plantation crops. [9] |
| Soil Characterization | Pre-trial analysis is mandatory | Collect composite soil samples (15-20 cores in a 'W' pattern) from the trial site for baseline analysis. [10] |

Treatment Structure

The treatment structure should be designed to isolate the effect of *F. aurantia* and understand its interaction with conventional practices.

Table 2: Example Treatment Structure

| Treatment Code | Description | Rationale |
|----------------|---|---|
| T1 | Absolute Control | No fertilizer or inoculum. Establishes baseline plant growth in native soil. |
| T2 | 100% Recommended Dose of K Fertilizer (RDF-K) | Standard farmer practice. Serves as a positive chemical control. |
| T3 | F. aurantia Inoculum only | To evaluate the effect of the biofertilizer in the absence of chemical K fertilizer. |
| T4 | 75% RDF-K + F. aurantia | To assess if F. aurantia can supplement chemical fertilizer, allowing for reduced application. [11] |
| T5 | 100% RDF-K + F. aurantia | To determine if F. aurantia can enhance the efficiency of full-dose chemical fertilizer. [11] |
| T6 | Carrier Control (if applicable) | Application of the inoculum carrier material (e.g., sterile broth, talc) without F. aurantia. |

Experimental Protocols

Protocol 1: Inoculum Preparation

This protocol describes the preparation of a liquid inoculum of F. **aurantia**.

Materials:

- Pure culture of Frateuria **aurantia**
- Glucose Yeast Extract Calcium Carbonate (GYCC) Broth or PAC-010 Broth[\[7\]](#)[\[12\]](#)
- Incubator shaker

- Centrifuge and sterile phosphate buffer (pH 7.0)
- Spectrophotometer

Procedure:

- Media Preparation: Prepare GYCC broth (Composition: Dextrose 20g/L, Calcium Carbonate 20g/L, Yeast Extract 10g/L).[9] Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.[9]
- Inoculation: Aseptically inoculate a loopful of pure *F. aurantia* culture into the sterile broth.
- Incubation: Incubate the culture at 28-30°C for 48-72 hours in an incubator shaker set at 150 RPM.[12]
- Cell Harvesting: Centrifuge the broth culture at 10,000 rpm for 10 minutes.[7] Discard the supernatant and resuspend the cell pellet in sterile phosphate buffer.
- Cell Density Adjustment: Measure the optical density (OD) of the suspension at 600 nm. Adjust the concentration with sterile buffer to achieve a desired cell count, typically 1×10^8 CFU/mL. The final CFU count should be confirmed using the serial dilution and plate count method on nutrient agar.

Protocol 2: Application of *F. aurantia* Inoculum

Choose the application method best suited for the crop and experimental objectives.

Table 3: Inoculum Application Protocols

| Application Method | Protocol Details | Dosage Rate |
|--------------------|--|--|
| Seed Treatment | 1. Prepare a sticky solution (e.g., 10% jaggery or sugar solution).[9] 2. Spray the solution lightly over the seeds to moisten them. 3. For solid inoculum, add the powder to the wet seeds and mix until uniformly coated.[9] For liquid inoculum, spray it over the seeds and mix. 4. Dry the coated seeds in the shade for at least 30 minutes before sowing.[13] | Liquid: As per CFU target. Solid: 10-25 g per kg of seed. [9][13] |
| Seedling Dip | 1. Prepare a slurry by mixing the inoculum with water.[13] 2. Dip the roots of seedlings into the slurry for 5-10 minutes immediately before transplanting.[9] | 100 g of solid formulation per 10-20 L of water, or a 5-10% slurry.[9][13] |
| Soil Application | 1. Mix the required amount of solid or liquid inoculum with 250-400 kg of well-decomposed Farm Yard Manure (FYM) or compost per hectare.[9] 2. Let the mixture sit for 1-2 hours. 3. Broadcast the mixture evenly onto the field soil, preferably during the last ploughing or at the time of sowing.[2][9] | Solid: 8-10 kg/ha .[9] Liquid: 1 L/ha.[4] |

Protocol 3: Data Collection and Analysis

Systematic data collection is essential to quantify the efficacy of the treatment.

Table 4: Parameters for Data Collection

| Category | Parameter | Method/Timing |
|----------------------|--|---|
| Soil Properties | pH, EC, Organic Carbon, Available N, P, K | Pre-sowing: Collect a composite sample from the entire field. Post-harvest: Collect separate composite samples from each plot. |
| Microbial Population | F. aurantia CFU count in rhizosphere | Collect rhizosphere soil at key growth stages (e.g., vegetative, flowering). Analyze using serial dilution on Aleksandrow Agar. |
| Agronomic Data | Plant Height, Stem Girth/Diameter, Number of Leaves/Tillers | Measure at regular intervals (e.g., every 30 days) from 10 randomly tagged plants per plot. [7] |
| Physiological Data | Chlorophyll Content (SPAD meter), Leaf Area Index | Measure at key growth stages. |
| Yield Attributes | Number of fruits/panicles per plant, Fruit/grain weight, Total Biomass | Record at the time of harvest from the net plot area. [8] |
| Nutrient Uptake | Potassium (K) content in plant tissues (leaf, stem, grain) | Collect samples at harvest, process, and analyze for K concentration. |

Protocol 4: Laboratory Analysis of Soil and Plant Samples

1. Available Soil Potassium (Ammonium Acetate Method)[\[10\]](#)[\[14\]](#)

- Air-dry and sieve (2 mm) the soil samples.

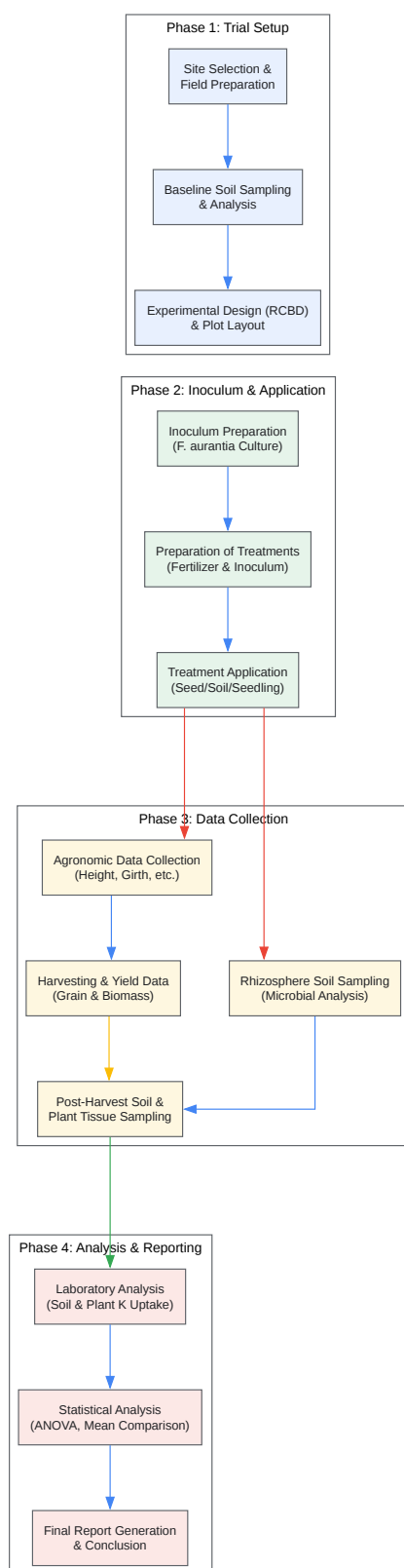
- Weigh 2g of soil into a 50 mL centrifuge tube.
- Add 20 mL of 1N Ammonium Acetate solution (pH 7.0).[15]
- Shake on a reciprocating shaker for 5 minutes.[14]
- Filter the suspension through Whatman No. 1 filter paper.
- Analyze the potassium concentration in the filtrate using a Flame Photometer or ICP-OES at a wavelength of 766.5 nm.[10]
- Report the results as parts per million (ppm) or mg/kg of soil.

2. Plant Tissue Potassium Uptake[3]

- Collect plant tissue samples (e.g., leaves) at harvest and wash with deionized water.
- Dry the samples in a hot air oven at 60-70°C until a constant weight is achieved.
- Grind the dried tissue into a fine powder.
- Weigh 1g of the powdered sample into a 100 mL conical flask.
- Add 15 mL of a tri-acid mixture (Nitric acid, Sulphuric acid, Perchloric acid in 9:2:1 ratio).[3]
- Digest the mixture on a hot plate or sand bath until a clear, colorless solution is obtained.
- Cool the digest and dilute it to a known volume (e.g., 100 mL) with distilled water.
- Measure the potassium concentration in the diluted extract using a Flame Photometer.
- Calculate K uptake: $K \text{ Uptake (kg/ha)} = [\%K \text{ in tissue} \times \text{Dry Matter Yield (kg/ha)}] / 100.$

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the field trial protocol.



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